3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole
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Overview
Description
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with an oxirane (epoxide) and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the oxirane group via epoxidation reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone: Similar structure with a chlorophenyl group instead of a methylphenyl group.
2-(Benzyloxy)phenyl][3-(4-Methylphenyl)oxiran-2-yl]methanone: Contains a benzyloxy group and a similar oxirane structure.
Uniqueness
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is unique due to the combination of the oxazole and oxirane rings, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
638163-15-2 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14-8-12(17-15-14)6-7-13-9-16-13/h2-8,13H,9H2,1H3 |
InChI Key |
QUUVHWJYSVVVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C=CC3CO3 |
Origin of Product |
United States |
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